molecular formula C31H38I6N5NaO15 B1260221 Telebrix 38 CAS No. 37244-85-2

Telebrix 38

Cat. No.: B1260221
CAS No.: 37244-85-2
M. Wt: 1505.1 g/mol
InChI Key: SMVJWDFLIRHQBE-RZNNTOFGSA-M
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Description

Telebrix 38 is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. The active ingredient in this compound is ioxitalamic acid, which is utilized in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine . This compound is essential in medical imaging, particularly for enhancing the visibility of internal structures in computed tomography (CT) scans and other radiographic procedures.

Scientific Research Applications

Telebrix 38 has a wide range of applications in scientific research:

Safety and Hazards

  • Avoid Injection : Telebrix 38 must not be injected .

Future Directions

: Telebrix 38 Prescribing Information

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioxitalamic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Telebrix 38 involves large-scale synthesis of ioxitalamic acid followed by its conversion to the sodium and meglumine salts. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The production facilities adhere to stringent regulatory guidelines to maintain the quality and safety of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Mechanism of Action

The primary mechanism of action of Telebrix 38 involves its role as a radiopaque contrast medium. When administered, ioxitalamic acid absorbs X-rays, thereby enhancing the contrast of the images produced during radiographic procedures. This allows for better differentiation of tissues and structures within the body. The compound is not absorbed in the gastrointestinal tract, ensuring it remains within the lumen to provide clear imaging .

Comparison with Similar Compounds

Comparison:

This compound remains a valuable tool in medical imaging, offering unique advantages in specific diagnostic applications.

Properties

IUPAC Name

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJWDFLIRHQBE-RZNNTOFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38I6N5NaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37244-85-2
Record name Telebrix 38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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